molecular formula C19H24F2N6O B2787044 1-(2,4-Difluorophenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea CAS No. 1203388-21-9

1-(2,4-Difluorophenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea

Cat. No.: B2787044
CAS No.: 1203388-21-9
M. Wt: 390.439
InChI Key: DEBPKWIODPVDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C19H24F2N6O and its molecular weight is 390.439. The purity is usually 95%.
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Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives have been extensively explored for their potential in medicinal chemistry, including their roles in synthesizing novel compounds with significant pharmacological activities. For instance, studies on pyrimidine derivatives have demonstrated their utility in creating compounds with potential analgesic and antiparkinsonian activities, suggesting that similar compounds could be developed for neurological conditions (Amr et al., 2008). Additionally, research has highlighted the synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines, indicating the versatility of pyrimidine derivatives in synthesizing new molecules with possible antitumor, anti-inflammatory, and CNS depressant activities (Vijayakumar et al., 2014).

Applications in Organic Synthesis

The reactions of pyrimidine derivatives with other chemical entities, such as phenyl isocyanate and phenyl isothiocyanate, have been explored to produce a variety of compounds, demonstrating the utility of these derivatives in organic synthesis. These reactions yield products with potential for further chemical modification and exploration in various scientific domains (Yamanaka et al., 1979).

Chemical Structure and Drug Development

The study and development of compounds with a pyrimidine core have implications for drug development, particularly in identifying novel inhibitors and therapeutic agents. For instance, the synthesis and evaluation of diaryl urea derivatives containing pyrimidine units have been linked to in vitro antitumor activities, suggesting the potential of such compounds in cancer research (Zhao et al., 2013).

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F2N6O/c1-13-11-17(27-9-3-2-4-10-27)26-18(24-13)22-7-8-23-19(28)25-16-6-5-14(20)12-15(16)21/h5-6,11-12H,2-4,7-10H2,1H3,(H,22,24,26)(H2,23,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBPKWIODPVDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)NC2=C(C=C(C=C2)F)F)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F2N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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